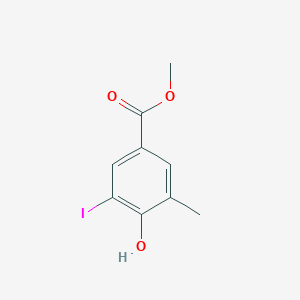

Methyl 4-hydroxy-3-iodo-5-methylbenzoate

描述

Methyl 4-hydroxy-3-iodo-5-methylbenzoate is a substituted methyl benzoate derivative characterized by hydroxyl (-OH), iodine (-I), and methyl (-CH₃) groups at positions 4, 3, and 5 of the benzene ring, respectively.

属性

IUPAC Name |

methyl 4-hydroxy-3-iodo-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPKTXZCGDWDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-iodo-5-methylbenzoate typically involves the iodination of methyl 4-hydroxy-5-methylbenzoate. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions:

Oxidation: Methyl 4-hydroxy-3-iodo-5-methylbenzoate can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming methyl 4-oxo-3-iodo-5-methylbenzoate.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of methyl 4-hydroxy-5-methylbenzoate.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a nucleophile such as sodium azide can replace the iodine atom with an azide group.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite, hydrogen peroxide, acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.

Substitution: Sodium azide, potassium cyanide, solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Methyl 4-oxo-3-iodo-5-methylbenzoate.

Reduction: Methyl 4-hydroxy-5-methylbenzoate.

Substitution: Methyl 4-hydroxy-3-azido-5-methylbenzoate.

科学研究应用

Organic Synthesis

Methyl 4-hydroxy-3-iodo-5-methylbenzoate serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it valuable in the production of complex molecules.

Synthesis of Iodinated Compounds

The compound can be used to synthesize other iodinated derivatives through electrophilic substitution reactions. For instance, its iodination has been explored using laccase-catalyzed methods, which promote selective iodination under mild conditions. This method is particularly beneficial for synthesizing iodinated phenolic compounds that have potential applications in pharmaceuticals and agrochemicals .

Case Study: Laccase-Catalyzed Iodination

A study demonstrated that this compound underwent successful iodination using laccase from Trametes versicolor, yielding high specificity and efficiency. The reaction conditions were optimized to achieve a yield of 87% for the desired iodinated product, showcasing the effectiveness of biocatalysis in organic synthesis .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a precursor for developing bioactive compounds.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties, particularly against HIV. The structural modifications involving the introduction of iodine atoms have been linked to enhanced biological activity, making it a candidate for further development as an antiviral agent .

Case Study: Antiviral Derivatives

In a study focusing on the synthesis of new antiviral agents, this compound was modified to create several derivatives. These compounds were tested for their ability to inhibit viral replication, with some demonstrating significant activity at low concentrations .

Biocatalysis

The use of this compound in biocatalytic processes highlights its role in green chemistry.

Enzyme-Catalyzed Reactions

Enzymatic transformations involving this compound have been explored for their environmental benefits and efficiency. Laccase-catalyzed reactions not only provide high yields but also reduce the need for harsh chemicals typically used in traditional synthetic methods .

Data Table: Summary of Biocatalytic Applications

| Reaction Type | Enzyme Used | Yield (%) | Conditions |

|---|---|---|---|

| Iodination | Laccase (T. versicolor) | 87 | pH 5, DMSO/Acetate buffer |

| Electrophilic Substitution | Various catalysts | Varies | Mild conditions |

作用机制

The mechanism of action of Methyl 4-hydroxy-3-iodo-5-methylbenzoate involves its interaction with specific molecular targets. The hydroxyl group and iodine atom on the benzene ring allow for the formation of hydrogen bonds and halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) Methyl 4-hydroxy-3-iodobenzoate

- Key Difference : Lacks the 5-methyl group.

- Impact : The absence of the 5-methyl group reduces steric hindrance and lipophilicity. This may increase solubility in polar solvents compared to the 5-methyl analog. Reactivity at the 5-position (e.g., electrophilic substitution) is also likely enhanced due to reduced steric shielding .

(b) Methyl 2-hydroxy-4-iodobenzoate

- Key Difference : Hydroxyl and iodine substituents at positions 2 and 3.

- Impact : The ortho-substituted hydroxyl group can form intramolecular hydrogen bonds with the ester carbonyl, altering acidity (lower pKa) and stability. This configuration may also influence crystallinity and melting points compared to the para-substituted analog .

(c) 3-Iodo-4-methoxybenzoic Acid

- Key Difference : Methoxy (-OCH₃) instead of hydroxyl (-OH) at position 4, and a carboxylic acid (-COOH) instead of an ester (-COOCH₃).

- The free carboxylic acid enhances water solubility but decreases volatility compared to the methyl ester .

Physicochemical Properties

The table below compares inferred properties of Methyl 4-hydroxy-3-iodo-5-methylbenzoate with analogs based on structural features:

| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility (Polar Solvents) | Reactivity Notes |

|---|---|---|---|---|

| This compound | 306.1 | 4-OH, 3-I, 5-CH₃ | Moderate (lipophilic due to CH₃) | Steric hindrance at 5-position |

| Methyl 4-hydroxy-3-iodobenzoate | 278.0 | 4-OH, 3-I | Higher (no CH₃) | Enhanced reactivity at 5-position |

| 3-Iodo-4-methoxybenzoic Acid | 262.0 | 4-OCH₃, 3-I, -COOH | High (due to -COOH) | Acidic, prone to deprotonation |

生物活性

Methyl 4-hydroxy-3-iodo-5-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is classified as an aromatic compound due to the presence of a benzene ring in its structure. Its molecular formula is with a molecular weight of approximately 295.1 g/mol. The synthesis typically involves multiple steps that require careful control of reaction conditions to achieve high yields and purity. Common solvents used in the synthesis include dichloromethane and ethanol, and the compound is sensitive to light and moisture, which can affect its stability over time .

Antiviral Properties

One of the most significant areas of research concerning this compound is its antiviral activity, particularly against HIV. Studies indicate that compounds with similar structural motifs exhibit inhibitory effects on HIV-1 reverse transcriptase (RT). For instance, related compounds have demonstrated IC50 values as low as 0.074 μM, suggesting that structural modifications can enhance antiviral potency while maintaining metabolic stability .

Larvicidal Activity

This compound has also been investigated for its potential as a larvicide. Similar compounds have shown effectiveness against mosquito larvae, which are vectors for diseases such as malaria and dengue fever. The larvicidal activity is often quantified using LC50 values, which reflect the concentration required to kill 50% of the test population. For instance, certain derivatives have exhibited LC50 values in the range of 15 ppm against Aedes aegypti larvae .

Case Study 1: Anti-HIV Activity

In a study evaluating various non-nucleoside inhibitors of HIV-1 RT, this compound was structurally analyzed alongside other compounds. The findings suggested that modifications to the methyl ester moiety could lead to improved antiviral activity without significant loss in metabolic stability. This highlights the importance of structural optimization in drug design .

Case Study 2: Larvicidal Efficacy

A comparative study on the larvicidal effects of several synthetic compounds revealed that those similar to this compound exhibited potent activity against mosquito larvae. The study emphasized the role of hydroxyl groups in enhancing larvicidal efficacy, with some compounds achieving over 80% mortality at specific concentrations .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。